Triethylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
38028-82-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3,5-triethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-8-7-11-9(5-2)10(6-3)12-8/h7H,4-6H2,1-3H3 |
InChI Key |
NJTOKKIKQVURSF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C(=N1)CC)CC |
Canonical SMILES |
CCC1=CN=C(C(=N1)CC)CC |
Other CAS No. |
38028-82-9 |
Synonyms |
triethylpyrazine |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Triethylpyrazine
Classical and Contemporary Approaches to Triethylpyrazine Synthesis
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances sigmaaldrich.comskpharmteco.com. In the context of this compound synthesis, applying these principles would involve prioritizing waste prevention, maximizing atom economy, and designing safer chemical syntheses sigmaaldrich.comvt.edu. For instance, utilizing catalytic rather than stoichiometric reagents can increase selectivity, minimize waste, and reduce energy demands vt.edu. The development of synthetic routes that employ renewable feedstocks and minimize the use of auxiliary substances like solvents is also crucial for a more sustainable approach sigmaaldrich.comvt.edu. While specific green synthesis routes for this compound are not detailed in the provided search results, the general principles highlight a direction for future research and development in its production.
Photoreactions and Light-Mediated Transformations of Pyrazine (B50134) Derivatives
Mechanistic Investigations of this compound Formation
Understanding the step-by-step pathway by which this compound is formed is critical for optimizing its synthesis and controlling its properties. This involves examining reaction intermediates, transition states, and kinetic factors.
Elucidation of Reaction Intermediates and Transition States
Reaction mechanisms often involve the transient formation of intermediates and transition states mnstate.edulibretexts.orgnih.govresearchgate.netlibretexts.orgrsc.orgchemrxiv.org. Intermediates are species that form temporarily and then rapidly convert into other products, often being highly reactive with short lifetimes mnstate.edulibretexts.org. Transition states represent the highest energy point along the reaction coordinate between reactants and products, where bonds are in the process of breaking and forming mnstate.edunih.govlibretexts.orgscielo.br. For example, in the study of radical reactions, intermediates like ozonide anion radicals and transition states involving three-membered rings have been computationally analyzed researchgate.net. The elucidation of these species is typically achieved through advanced computational methods like Density Functional Theory (DFT) researchgate.netchemrxiv.orgscielo.br. While specific intermediates and transition states for this compound synthesis were not detailed, the general principles of mechanistic investigation apply.
Stereochemical Control and Regioselectivity in Alkylpyrazine Derivatives
Controlling the precise position of substituents on a molecule, known as regioselectivity, is crucial in organic synthesis nih.govorganic-chemistry.orgnih.govrsc.org. For alkylpyrazine derivatives, regioselectivity would refer to the specific positions where ethyl groups are attached to the pyrazine ring. For example, in the alkylation of 2-pyridones, specific catalysts and solvents can be employed to achieve regioselective O- or N-alkylation nih.gov. Similarly, palladium-catalyzed C-H alkylation of nitrogen-containing heterocycles can exhibit excellent regioselectivity, directing the alkyl group to specific positions organic-chemistry.org. The regioselectivity of reactions can be influenced by factors such as steric hindrance, electronic effects, and the nature of the reagents and catalysts used nih.govorganic-chemistry.orgrsc.org. While direct information on the stereochemical control or regioselectivity in this compound synthesis was not found, these principles are fundamental to achieving specific substituted pyrazines.
Advanced Spectroscopic and Structural Elucidation of Triethylpyrazine
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods offer detailed insights into molecular structure by analyzing the interactions of molecules with electromagnetic radiation, providing information about atomic environments, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a primary technique for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei. For triethylpyrazine, ¹H and ¹³C NMR are crucial for structural assignment, while 2D NMR techniques help establish connectivity and confirm complex structural features.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would primarily display signals arising from the protons of the ethyl substituents. Assuming a typical this compound structure where all ring carbons are substituted, no direct signals from pyrazine (B50134) ring protons would be observed. The ethyl groups (-CH₂CH₃) are expected to yield characteristic signals:
Methylene (B1212753) Protons (-CH₂-): These protons, adjacent to the pyrazine ring, are typically deshielded by the aromatic system and the nitrogen atoms. They are expected to appear as a quartet due to spin-spin coupling with the adjacent methyl protons. Their chemical shift is generally found in the range of 2.5 to 3.0 ppm .
Methyl Protons (-CH₃): These protons are located at the end of the ethyl chains. They are expected to appear as a triplet due to coupling with the adjacent methylene protons. Their chemical shift typically falls within the range of 1.0 to 1.5 ppm .
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments.
Pyrazine Ring Carbons: The carbons of the pyrazine ring, being part of an aromatic system and substituted with electron-donating ethyl groups, are expected to resonate in the aromatic region, typically between 140 and 160 ppm . The exact chemical shifts are sensitive to the specific substitution pattern of the isomer.
Methylene Carbons (-CH₂-): The carbons of the methylene groups within the ethyl substituents are expected to appear in the aliphatic region, generally between 20 and 30 ppm .
Methyl Carbons (-CH₃): The carbons of the methyl groups are typically found in the aliphatic region, usually between 10 and 20 ppm .
Expected Data Table for ¹H and ¹³C NMR:
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Assignment |
| ¹H | -CH₂- (methylene) | 2.5 – 3.0 | Quartet | Ethyl group methylene protons |
| ¹H | -CH₃ (methyl) | 1.0 – 1.5 | Triplet | Ethyl group methyl protons |
| ¹³C | Pyrazine Ring C | 140 – 160 | N/A | Aromatic carbons of the pyrazine ring |
| ¹³C | -CH₂- (methylene) | 20 – 30 | N/A | Ethyl group methylene carbons |
| ¹³C | -CH₃ (methyl) | 10 – 20 | N/A | Ethyl group methyl carbons |
Note: These values are typical ranges and may vary based on the specific isomer, solvent, and experimental conditions.
Two-dimensional NMR techniques are crucial for unequivocally assigning signals and confirming molecular connectivity, especially in cases of potential isomerism or complex substitution patterns.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal spin-spin couplings between protons. For this compound, this would demonstrate the coupling between the methylene protons (-CH₂-) and the methyl protons (-CH₃) within each ethyl group, appearing as cross-peaks connecting their respective ¹H NMR signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This experiment would confirm the direct ¹H-¹³C assignments, showing cross-peaks between:
Methylene protons and their attached methylene carbons.
Methyl protons and their attached methyl carbons.
Any pyrazine ring protons (if present in a specific isomer) and the ring carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes correlations between protons and carbons separated by two or three bonds, which is vital for confirming the attachment of substituents to the aromatic ring. For this compound, HMBC would be used to:
Correlate methylene protons (-CH₂-) to the carbons of the pyrazine ring to which the ethyl groups are attached.
Correlate methyl protons (-CH₃) to the methylene carbons and potentially the pyrazine ring carbons.
These 2D NMR experiments collectively provide definitive structural information, confirming the presence and location of the ethyl groups on the pyrazine ring.
Vibrational Spectroscopy for Molecular Dynamics and Interactions
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide complementary information about the functional groups and molecular structure by analyzing the vibrational modes of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites specific molecular vibrations. For this compound, characteristic absorption bands would be expected for:
Aliphatic C-H Stretching: The ethyl groups would exhibit C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹ .
Aromatic Ring Vibrations: The pyrazine ring, being aromatic, would show characteristic C=N and C=C stretching vibrations. These are usually observed in the 1450-1650 cm⁻¹ region. The specific pattern and intensity would be indicative of the substitution pattern and symmetry.
C-H Bending Vibrations: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituents would show bending vibrations, typically in the 1350-1470 cm⁻¹ range.
Ring Skeletal Vibrations: Other ring modes and C-H out-of-plane bending vibrations would contribute to the fingerprint region, generally below 1000 cm⁻¹ .
Expected Data Table for FT-IR Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
| 2850 – 3000 | Aliphatic C-H stretching (ethyl groups) | Strong |
| 1450 – 1650 | C=N and C=C stretching (pyrazine ring) | Medium to Strong |
| 1350 – 1470 | C-H bending (ethyl groups) | Medium |
| 700 – 1000 | Ring skeletal vibrations, C-H bending | Medium |
Note: Specific peak positions and intensities can vary based on the isomer, physical state, and experimental conditions.
Raman spectroscopy probes molecular vibrations through inelastic scattering of light. It is particularly sensitive to symmetric vibrations and provides a unique spectral fingerprint for compound identification.
Ring Vibrations: Symmetric stretching and breathing modes of the pyrazine ring are often strong in Raman spectra, typically appearing in the 1000-1600 cm⁻¹ range.
Aliphatic Vibrations: Vibrations from the ethyl groups, including C-C stretching and C-H stretching/bending, would also be observed, potentially with different relative intensities compared to FT-IR due to differences in selection rules.
Raman spectroscopy can also be enhanced by Surface-Enhanced Raman Spectroscopy (SERS) when samples are placed on nanostructured metal surfaces, significantly increasing sensitivity for trace analysis.
Expected Data Table for Raman Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
| 1000 – 1600 | Pyrazine ring stretching and breathing modes | Strong |
| 800 – 1000 | C-C stretching (ethyl groups) | Medium |
| 2850 – 3000 | Aliphatic C-H stretching (ethyl groups) | Medium |
Note: Raman spectra are influenced by the excitation laser wavelength and sample-surface interactions. Specific assignments require experimental data.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight of a compound and its fragmentation patterns, which are crucial for structural identification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS is invaluable for assessing sample purity and detecting trace amounts of the compound or its impurities. The technique separates components of a mixture based on their boiling points and polarity through gas chromatography, followed by ionization and mass analysis in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its identification and quantification. Fragmentation patterns observed in GC-MS can also offer insights into the structure of this compound, by identifying characteristic fragments resulting from the electron ionization process cognitoedu.orgslideshare.netsavemyexams.comlibretexts.orgchromatographyonline.comnih.govresearchgate.netaaasjournals.commdpi.com. While specific fragmentation data for this compound was not detailed in the provided search results, general fragmentation of alkyl-substituted aromatic heterocycles often involves the loss of alkyl radicals or small neutral molecules.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, typically to within a few parts per million (ppm) fiveable.meresearchgate.netchemrxiv.org. This precision allows for the unambiguous determination of the elemental composition of this compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, thereby confirming the exact elemental composition of this compound fiveable.meresearchgate.netchemrxiv.orgresearchgate.netoregonstate.edu. This is critical for verifying the identity and purity of synthesized or isolated samples.
Advanced Optical Spectroscopy for Electronic Properties (e.g., UV-Vis, Fluorescence)
Optical spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic structure and properties of molecules by analyzing their interaction with light organicchemistrytutor.comwashington.edupsu.eduumn.edumsu.edumdpi.comoecd.orgnih.gov.
UV-Vis Absorption Spectroscopy: This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, UV-Vis spectroscopy would reveal information about its electronic transitions, typically associated with π-electron systems and the pyrazine ring umn.edumsu.edu. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters. While specific UV-Vis data for this compound was not found, related pyrazine derivatives show absorption maxima in the UV region, often influenced by conjugation and substituents umn.edumsu.eduresearchgate.net. For instance, a related compound, triethanolamine (B1662121) (TEA), showed a maximum absorption at 200 nm researchgate.net.
Fluorescence Spectroscopy: Fluorescence spectroscopy probes the emission of light by a molecule after it has absorbed light. This technique can provide information about the excited states of molecules and their environment psu.edumdpi.comnih.gov. Studies on pyrazine derivatives have utilized fluorescence spectroscopy to investigate their interaction with membranes 114.55.40nih.gov. If this compound exhibits fluorescence, its excitation and emission spectra, quantum yield, and lifetime could be measured to understand its photophysical properties.
Conformational Analysis and Isomerism of this compound
Conformational analysis and the study of isomerism are critical for understanding the three-dimensional structure and potential variations of a molecule organicchemistrytutor.comwashington.edupharmacy180.comsolubilityofthings.comaakash.ac.inunacademy.comlibretexts.orgyoutube.comnih.gov.
Conformational Analysis: This field investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds organicchemistrytutor.compharmacy180.comlibretexts.orgyoutube.com. For this compound, conformational analysis would explore the possible orientations of the three ethyl groups around the pyrazine ring. Factors such as steric hindrance and torsional strain influence the relative stability of different conformers. Techniques like computational chemistry (e.g., molecular mechanics, quantum mechanics) are often used to predict and analyze these conformations.
Isomerism: this compound, with its three ethyl substituents on the pyrazine ring, can exist as positional isomers. Positional isomers are compounds with the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton solubilityofthings.comaakash.ac.inunacademy.com. For this compound, the ethyl groups can be attached to different positions of the pyrazine ring (positions 2, 3, 5, and 6). The unique positional isomers would be those where the ethyl groups are at distinct locations, such as 2,3,5-triethylpyrazine, 2,3,6-triethylpyrazine, and 2,5,6-triethylpyrazine. Each of these isomers would possess distinct physical and chemical properties due to their different atomic connectivity. For example, positional isomers of other compounds, like dibromobenzene, exhibit different properties based on the bromine atom placement unacademy.com.
Computational and Theoretical Chemistry Studies of Triethylpyrazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental for predicting molecular properties from first principles. These methods solve approximations of the Schrödinger equation to describe the electronic states and energies of molecules solubilityofthings.comnih.govresearchgate.net.
Ab Initio Methods for High-Accuracy Energetics and Spectroscopy
Ab initio methods, meaning "from the beginning," rely solely on fundamental physical principles and quantum mechanics without empirical parameters solubilityofthings.comnih.govnumberanalytics.comnih.gov. These methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Coupled Cluster), are known for their high accuracy, especially for energetics and spectroscopic properties.
High-Accuracy Energetics: Ab initio calculations can provide highly accurate predictions of reaction energies, activation barriers, and binding energies. For Triethylpyrazine, this could involve calculating the energy difference between different tautomeric forms or the energy associated with specific chemical transformations.
Spectroscopic Property Prediction: These methods can simulate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, by calculating molecular vibrations and electronic transitions. This aids in the interpretation of experimental spectroscopic data and the confirmation of molecular structure numberanalytics.commdpi.com.
Investigation of Electron Distribution and Aromaticity in this compound
Understanding the electron distribution and aromatic character of this compound is crucial for predicting its chemical stability and reactivity.
Electron Distribution: Analyzing the electron density maps and electrostatic potential (ESP) maps derived from quantum chemical calculations can reveal regions of high and low electron density, indicating where electrophilic or nucleophilic attacks are most likely. The distribution of electron density also contributes to understanding intermolecular interactions.
Aromaticity: While pyrazine (B50134) itself is an aromatic heterocycle, the presence of ethyl substituents might influence its aromatic character. Computational methods can quantify aromaticity using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Bond Length Alternation (BLA), and Nucleus-Independent Chemical Shifts (NICS) mdpi.comnih.govnih.govresearchgate.netineosopen.org. These indices assess π-electron delocalization and ring currents, providing a measure of the degree of aromaticity in this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, their conformational flexibility, and their interactions with other molecular entities.
Coarse-Grained and All-Atom Simulations of this compound in Complex Systems
Coarse-grained (CG) and all-atom (AA) molecular dynamics (MD) simulations are powerful techniques used to investigate the behavior of molecules, including this compound, within complex systems. AA simulations provide a high level of detail, capturing the motion and interactions of every atom, which is crucial for understanding fine-grained molecular mechanisms mpg.dechemrxiv.orgnih.govnih.gov. These simulations can reveal detailed conformational changes, binding events, and dynamic processes at the atomic level.
While specific studies detailing the coarse-grained or all-atom simulations of this compound in complex systems were not directly found in the provided search results, these methods are generally applied to molecules to understand their behavior in various environments, such as solvents, membranes, or biological contexts. The principles involve mapping atomic interactions to simplified force fields (for CG) or using comprehensive force fields (for AA) to simulate molecular dynamics.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational approaches that establish mathematical correlations between the structural features of molecules and their biological activities (QSAR) or physicochemical properties (QSPR) researchgate.netijournalse.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govunimore.itnih.govnih.govnih.govbiolscigroup.usresearchgate.net. These methodologies are fundamental in drug design, materials science, and cheminformatics, aiming to predict the properties or activities of new compounds based on their molecular structure, thereby guiding experimental efforts and reducing the need for extensive synthesis and testing researchgate.netijournalse.orgresearchgate.netfrontiersin.orgnih.govunimore.itnih.govnih.govnih.govbiolscigroup.usresearchgate.net.
The general workflow for QSAR/QSPR modeling involves several key steps:
Data Compilation and Preparation: Gathering a dataset of molecules with known properties or activities.
Molecular Descriptor Calculation: Deriving numerical descriptors that represent various structural, electronic, and physicochemical characteristics of the molecules mit.eduresearchgate.netijournalse.orgunimore.itnih.govbiolscigroup.usresearchgate.netkg.ac.rs.
Model Development: Employing statistical or machine learning techniques to build a mathematical model that correlates descriptors with the target property/activity researchgate.netijournalse.orgresearchgate.netfrontiersin.orgnih.govunimore.itnih.govnih.govnih.govbiolscigroup.usresearchgate.netkg.ac.rsnih.govresearchgate.netresearchgate.netresearchgate.netplos.orgscirp.orgnih.gov.
Model Validation: Assessing the predictive power and reliability of the developed model through internal and external validation techniques researchgate.netfrontiersin.orgnih.govunimore.itnih.govbiolscigroup.usnih.govresearchgate.netresearchgate.netplos.orgscirp.org.
Model Interpretation and Application: Understanding the relationship between key descriptors and the property/activity, and using the model to predict properties of new, uncharacterized molecules.
Development of Predictive Models for this compound Derivatives
The development of predictive QSAR/QSPR models for this compound derivatives would involve creating mathematical relationships that can forecast specific properties or biological activities of related compounds. This process relies on identifying molecular descriptors that are most influential in determining these outcomes. For instance, studies on pyrazine derivatives have explored QSAR/QSPR to predict properties such as odor thresholds ijournalse.org and antiproliferative activity researchgate.net. While direct QSPR models for this compound derivatives were not explicitly detailed in the search results, the general methodology involves selecting a set of molecules structurally related to this compound, calculating a range of molecular descriptors for each, and then building predictive models using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms researchgate.netfrontiersin.orgnih.govunimore.itnih.govnih.govnih.govbiolscigroup.usresearchgate.netnih.govresearchgate.netplos.orgscirp.org. The goal is to create models that can accurately predict the properties of novel this compound derivatives, aiding in the design of compounds with desired characteristics.
Descriptor Calculation and Feature Selection for Pyrazine Systems
Descriptor calculation is a critical step in QSAR/QSPR modeling, where numerical representations of molecular structure and properties are generated mit.eduresearchgate.netijournalse.orgunimore.itnih.govbiolscigroup.usresearchgate.netkg.ac.rs. For pyrazine systems, these descriptors can include topological indices, electronic properties derived from quantum chemical calculations (e.g., using Density Functional Theory - DFT), and various physicochemical parameters ijournalse.orgnih.govbiolscigroup.usresearchgate.net. Examples of descriptors used in pyrazine-related studies include those related to molecular connectivity, electron density, dipole moments, and orbital energies (HOMO/LUMO) ijournalse.orgnih.govbiolscigroup.usresearchgate.net.
Feature selection is equally important to identify the most relevant descriptors that contribute significantly to the predictive power of the QSAR/QSPR model, while minimizing redundancy and noise researchgate.netresearchgate.netkg.ac.rsnih.gov. Methods such as stepwise regression, genetic algorithms (GA), and recursive feature elimination are employed to select optimal subsets of descriptors researchgate.netresearchgate.netkg.ac.rsnih.govresearchgate.netplos.orgnih.gov. For pyrazine systems, identifying key descriptors that correlate with specific properties can lead to more interpretable and robust predictive models ijournalse.orgresearchgate.net.
Machine Learning Applications in this compound SAR/QSPR
Machine learning (ML) algorithms have become increasingly integral to QSAR/QSPR modeling, offering powerful tools for building complex, non-linear predictive models researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netplos.org. Techniques such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests are widely used to capture intricate structure-property relationships that may not be evident with traditional linear methods researchgate.netfrontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netplos.org.
For this compound, ML applications in SAR/QSPR would involve training these algorithms with calculated molecular descriptors to predict its properties or the properties of its derivatives. For instance, ANNs have been successfully applied to predict various properties, demonstrating high accuracy and generalization capabilities frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The integration of ML with QSAR/QSPR allows for the development of highly predictive models, facilitating efficient virtual screening and the design of molecules with tailored characteristics.
Compound List:
this compound
6-arylpyrazine-2-carboxamides
TIBO derivatives
Polyethylene (PE)
Tetracyanoquinodimethane (TCNQ) derivatives
Pyridazine derivatives
Pyrazine derivatives
Antiviral drugs (Lopinavir, Ritonavir, Arbidol, Thalidomide, Chloroquine, Hydroxychloroquine, Theaflavin, Remdesivir)
2-Thioarylalkyl Benzimidazole derivatives
Molecular Interactions and Biological System Modulation by Pyrazine Derivatives Non Clinical Focus
Interactions with Biological Membranes and Lipid Bilayers (in vitro/in silico)
Research indicates that pyrazine (B50134) derivatives, including triethylpyrazine, can interact with biological membranes, influencing their physical properties. These interactions are often linked to the compound's lipophilicity, which increases with the complexity and size of the alkyl substituents on the pyrazine ring. This compound, with its three ethyl groups, is considered more lipophilic than less substituted pyrazines like tetramethylpyrazine (TMP). This increased lipophilicity suggests a greater propensity for this compound to partition into lipid bilayers.
Studies exploring the behavior of pyrazine derivatives in lipid bilayers suggest that their partitioning into membranes is influenced by their lipophilicity. The incorporation of this compound into vascular smooth muscle membranes, for instance, was observed to increase with its hydrophobicity compared to tetramethylpyrazine nih.govresearchgate.netmdpi.com. While specific permeation coefficients or detailed distribution mechanisms across artificial membrane models for this compound are not extensively detailed in the provided search results, its lipophilic nature implies it can readily partition into the hydrophobic core of lipid bilayers. Computational studies (in silico) on membrane permeability often involve analyzing parameters like partition coefficients (e.g., XLogP3) and molecular dynamics simulations to predict how molecules traverse lipid bilayers nih.govnih.gov. This compound has an XLogP3 value of 2.4, indicating moderate lipophilicity, which would facilitate its passage through lipid membranes.
This compound, along with other alkylpyrazines like tetramethylpyrazine (TMP) and tetraethylpyrazine (B1221265) (TEP), has been shown to affect the fluidity of biological membranes. Studies using biophysical techniques such as fluorescence polarization and electron spin resonance on microsomes isolated from dog aortic smooth muscle have indicated that these pyrazine derivatives can modulate membrane fluidity nih.govresearchgate.net. The observed effects on membrane fluidity were consistent with the increasing lipophilicity of the compounds, where this compound (3EP) showed a greater influence than TMP, and TEP showed the greatest influence, following the order TMP < 3EP < TEP nih.govmdpi.comresearchgate.net. This modulation is thought to occur through the compound's interaction with the lipid bilayer, altering the membrane's microviscosity nih.gov. Such changes in membrane fluidity can have downstream effects on various membrane-associated biological activities and receptor properties nih.gov. For example, increased membrane fluidity can affect the mobility of membrane proteins and the organization of the lipid bilayer itself studymind.co.ukbirmingham.ac.uk.
Modulation of Enzyme Activity (in vitro/in silico)
The direct modulation of specific enzyme activities by this compound, based on in vitro or in silico studies, is not extensively detailed in the provided literature. However, the general principle of how small molecules can modulate enzyme activity through binding or by altering the cellular microenvironment is established biorxiv.orgnih.govnih.govrsc.org. Enzyme activity can be influenced by factors such as substrate diffusion, enzyme conformation, and the local viscosity of the cellular environment biorxiv.org. While specific enzymes targeted by this compound are not identified, its interaction with biological membranes could indirectly influence membrane-bound enzymes by altering the membrane's physical properties nih.gov. Research on other pyrazine derivatives has shown their ability to interact with various biological targets, suggesting a potential for this compound to engage with enzymatic systems, though specific in vitro data for this compound is limited in the provided results.
Ligand-Receptor Binding Studies (in vitro/in silico)
Studies involving pyrazine derivatives have explored their interactions with various biological receptors. This compound has been noted in studies investigating the biological activities of pyrazine derivatives in relation to contractility and radioligand binding in vascular smooth muscles nih.govresearchgate.net. In these contexts, this compound demonstrated inhibitory effects, with its potency ranked between tetramethylpyrazine (TMP) and tetraethylpyrazine (TEP) nih.gov. This suggests that this compound can bind to certain receptor sites, thereby modulating their activity.
While specific binding site characterization and affinity (e.g., Kd values) for this compound at particular receptors are not explicitly detailed in the provided search snippets, its observed inhibitory effects in radioligand binding studies imply interaction with receptor molecules nih.govresearchgate.net. The potency order (TMP < 3EP < TEP) suggests a correlation between the lipophilicity and structural complexity of the pyrazine derivatives and their affinity or efficacy at these binding sites nih.govmdpi.com. Computational methods, such as molecular docking, are commonly employed in silico to predict ligand-receptor interactions, identify binding sites, and estimate binding affinities core.ac.ukinformaticsjournals.co.inrsc.orgdovepress.comnih.gov. These techniques could be applied to this compound to elucidate its binding characteristics with various biological targets.
The concept of structure-activity relationships (SAR) is crucial for understanding molecular recognition, where the chemical structure of a molecule dictates its biological activity core.ac.ukdovepress.comresearchgate.netnih.govnih.gov. For pyrazine derivatives, SAR studies have indicated that the nature and position of alkyl substituents significantly influence their biological interactions nih.govmdpi.com. The increasing lipophilicity and steric bulk provided by ethyl groups in this compound, compared to methyl groups in tetramethylpyrazine, appear to enhance its interaction with biological membranes and potentially with receptor binding sites nih.govmdpi.comresearchgate.net. These findings suggest that the three ethyl groups on the pyrazine ring are key structural features for this compound's molecular recognition by biological targets, contributing to its observed biological effects.
Environmental Dynamics and Degradation Mechanisms of Triethylpyrazine
Environmental Fate Studies in Various Compartments
Environmental fate studies aim to predict the distribution, persistence, and transformation of a chemical once released into the environment. These studies are typically conducted across different environmental media to provide a comprehensive picture.
Soil Transformation and Persistence
Aquatic Degradation Pathways in Surface and Ground Waters
In aquatic environments, chemicals can be subject to hydrolysis, photolysis, and biodegradation. The fate of a compound in surface and ground waters depends on factors such as water pH, temperature, the presence of dissolved organic matter, and microbial activity nih.govresearchgate.net. Hydrolysis, a chemical reaction with water, can lead to the breakdown of certain chemical bonds, while photolysis involves degradation induced by sunlight wikipedia.orgwikipedia.org. Biodegradation, carried out by microorganisms, is another significant pathway for chemical removal in aquatic systems nih.govfrontiersin.org. The persistence of a compound in water is often described by its half-life, which can vary greatly depending on the specific conditions msu.edu.
Atmospheric Photodegradation Mechanisms
In the atmosphere, volatile organic compounds can undergo degradation primarily through photochemical reactions, particularly those involving hydroxyl radicals (•OH) wikipedia.orgwikipedia.orgnih.gov. Sunlight provides the energy to initiate these reactions. Photodegradation mechanisms in the atmosphere often involve oxidation processes that break down complex molecules into simpler ones wikipedia.orgnih.gov. The rate and pathways of atmospheric degradation are influenced by factors such as solar radiation intensity, the presence of other atmospheric constituents, and the compound's volatility.
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis and pH Influence on Stability
Hydrolysis is a chemical reaction where a molecule is broken down by reaction with water. The rate of hydrolysis is often highly dependent on the pH of the surrounding medium msu.eduusu.edunih.gov. Many compounds, particularly those with ester or amide bonds, are susceptible to hydrolysis, especially under acidic or alkaline conditions ajpojournals.org. For instance, in alkaline conditions (pH > 7), alkaline hydrolysis can occur, degrading the compound into less active forms msu.eduusu.edu. The rate of hydrolysis can increase significantly with increasing pH usu.edu. For some chemical classes, stability is generally higher in acidic to neutral conditions compared to alkaline environments nih.govajpojournals.org.
Photolysis and Photo-Induced Transformations
Photolysis, or photodegradation, is the decomposition of a chemical compound by the absorption of light, typically ultraviolet (UV) or visible light wikipedia.orgwikipedia.orgnovapublishers.com. This process can occur directly, where the molecule absorbs photons and breaks apart, or indirectly, where other light-absorbing substances generate reactive species that then degrade the target compound wikipedia.orgresearchgate.net. Photodegradation is a significant pathway for the removal of many organic compounds from the environment, particularly in surface waters and the atmosphere wikipedia.orgnih.govnovapublishers.com. The specific wavelengths of light absorbed by a molecule determine its susceptibility to photolysis wikipedia.orgwikipedia.org.
Advanced Analytical Methodologies for Triethylpyrazine
Development of Highly Sensitive Detection Techniques
Developing sensitive detection techniques is paramount for identifying and quantifying triethylpyrazine, particularly when present at trace levels. This involves leveraging sophisticated chromatographic and spectroscopic methods.
Chromatographic Methods (GC, HPLC) with Specialized Detectors
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are foundational techniques for the separation and analysis of volatile and semi-volatile compounds like this compound.
Gas Chromatography (GC): GC is particularly well-suited for volatile compounds due to its ability to separate analytes based on their boiling points and polarity. When coupled with appropriate detectors, GC can achieve high sensitivity. Flame Ionization Detectors (FID) are commonly used for general organic compound detection, while Mass Spectrometry (MS) offers superior identification capabilities. For this compound, GC analysis typically involves capillary columns with stationary phases designed to effectively separate pyrazines from other volatile matrix components thermofisher.comresearchgate.netnotulaebotanicae.ro. The sensitivity of GC methods can be further enhanced by optimizing parameters such as carrier gas flow rate, oven temperature programs, and injection techniques chromatographyonline.comchromatographyonline.com.
High-Performance Liquid Chromatography (HPLC): While this compound is volatile, HPLC can also be employed, especially if it is derivatized or if the sample matrix requires liquid-phase separation. HPLC is widely used for analyzing compounds in food and beverages, often employing UV-Vis detectors, which are suitable for detecting compounds with chromophores, including many pyrazines alwsci.comresearchgate.netopenaccessjournals.com. The versatility of HPLC is enhanced by its compatibility with various stationary phases and mobile phase compositions, allowing for tailored separations. Specialized detectors like Diode Array Detectors (DAD) can provide spectral information, aiding in compound identification alwsci.com.
Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Matrix Analysis
Hyphenated techniques, which combine chromatographic separation with mass spectrometric detection, offer unparalleled sensitivity and specificity, making them ideal for analyzing this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It separates components using GC and then identifies them based on their mass-to-charge (m/z) ratios and fragmentation patterns thermofisher.comnotulaebotanicae.royoutube.com. GC-MS can identify unknown peaks and detect trace levels of contamination thermofisher.com. For complex food and beverage samples, GC-MS allows for the precise quantification of this compound by distinguishing it from matrix interferences alwsci.compsu.eduresearchgate.netnih.govthermofisher.comorslabs.com. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes in GC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, enabling the detection of analytes at very low concentrations thermofisher.comresearchgate.netrsc.org. Limits of detection (LODs) in the picogram per liter (pg/L) range have been reported for similar volatile compounds using GC-MS/MS nih.gov.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the identification and quantification capabilities of tandem mass spectrometry. This technique is highly effective for analyzing a wide range of compounds, including those that are not sufficiently volatile for GC americanpharmaceuticalreview.comcreative-proteomics.comunitn.itnih.gov. LC-MS/MS, particularly when employing Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and selectivity, crucial for trace analysis in complex matrices like biological fluids or food extracts creative-proteomics.comsciex.com. The ability to monitor specific precursor-product ion transitions minimizes background noise and interference, leading to accurate quantification creative-proteomics.com.
Electrochemical Sensing for Pyrazine (B50134) Derivatives
Electrochemical sensing offers an alternative approach for the detection of pyrazine derivatives, potentially providing rapid and sensitive analysis. While direct electrochemical detection of this compound might not be extensively documented, studies on related pyrazines demonstrate the feasibility of this approach.
Differential Pulse Polarography (DPP) has been successfully applied for the simultaneous determination of pyrazine and its methyl derivatives, achieving high measurement sensitivities. Chemometric methods, such as the Kalman filter, have been employed to resolve overlapping polarograms, enabling the quantification of individual components in mixtures psu.edu. Electrochemical sensors incorporating nanomaterials and ionic liquids have also shown promise for detecting pyrazine derivatives, with reported detection limits in the micromolar (µM) or nanomolar (nM) range scispace.comrsc.org. These methods often rely on redox probes or molecularly imprinted polymers to achieve selectivity and sensitivity for specific pyrazine compounds rsc.orgnih.gov.
Sample Preparation Strategies for Trace Analysis
Effective sample preparation is critical for the successful trace analysis of this compound, aiming to isolate the analyte, remove interfering substances, and concentrate it to levels detectable by the chosen analytical instrument.
Common sample preparation techniques for volatile compounds like this compound include:
Solid-Phase Extraction (SPE): SPE is widely used to extract and concentrate analytes from complex matrices. Various sorbent materials can be employed to selectively retain pyrazines, which are then eluted with an appropriate solvent nih.govbibliotekanauki.pl.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. This technique can be effective for extracting this compound from aqueous or organic matrices uga.edu.
Headspace Analysis: For volatile compounds, headspace techniques (e.g., static or dynamic headspace) are employed to transfer the volatile analytes from the sample matrix into the gas phase for GC analysis orslabs.com.
Acid Digestion: For solid or complex liquid samples, acid digestion using strong acids like nitric acid, often with the addition of hydrogen peroxide, is used to break down the matrix and solubilize analytes prior to analysis uga.edurocker.com.twinorganicventures.com. This process must be carefully controlled to prevent analyte loss or contamination rocker.com.twinorganicventures.com.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe): This multi-residue extraction method, commonly used for pesticide analysis, can also be adapted for other volatile organic compounds, often followed by cleanup steps using dispersive SPE researchgate.netnih.gov.
The choice of sample preparation method depends on the nature of the sample matrix, the concentration of this compound, and the analytical technique to be used, with the overarching goal of minimizing contamination and maximizing analyte recovery inorganicventures.com.
Method Validation and Quantification in Research Matrices
Method validation is a rigorous process that establishes documented evidence that an analytical method is suitable for its intended purpose, ensuring the reliability and accuracy of the results gmpinsiders.comdemarcheiso17025.comfda.gov. Key performance characteristics evaluated during validation include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated using standards at various concentrations rsc.orgdemarcheiso17025.comeuropa.eu.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies using spiked samples demarcheiso17025.comeuropa.eu.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day or inter-laboratory variation) demarcheiso17025.comeuropa.eu.
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components demarcheiso17025.comeuropa.eu.
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected, typically defined as a signal significantly above the background noise chromatographyonline.comdemarcheiso17025.comeuropa.eu. LODs for this compound could range from pg/L to µg/L depending on the technique researchgate.netnih.gov.
Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy chromatographyonline.comdemarcheiso17025.comeuropa.eu.
Range: The interval between the upper and lower concentration levels of analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision demarcheiso17025.comeuropa.eu.
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage demarcheiso17025.comeuropa.eu.
Research matrices for this compound analysis typically include food products (e.g., roasted nuts, coffee, baked goods), beverages (e.g., beer, soft drinks), and potentially biological samples or environmental air where its presence is relevant alwsci.comresearchgate.netpsu.eduorslabs.com. Validation data, such as linearity, LOD, LOQ, and recovery percentages, are essential for ensuring the quality and comparability of analytical data across different research studies researchgate.netnih.govrsc.orgdemarcheiso17025.com.
Synthetic Utility and Material Science Applications of Triethylpyrazine and Its Derivatives
Triethylpyrazine as a Building Block in Complex Organic Synthesis
While direct utilization of this compound as a foundational element in complex organic synthesis is not extensively documented, the broader class of pyrazine (B50134) derivatives serves as a versatile platform for constructing intricate molecular architectures. The pyrazine scaffold is a key component in numerous biologically active compounds and functional materials. rsc.orgtandfonline.comresearchgate.net The electron-deficient nature of the pyrazine ring influences its reactivity and makes it a valuable synthon.
The synthesis of complex molecules often involves the functionalization of the pyrazine core through various transition metal-catalyzed cross-coupling reactions. These include, but are not limited to, Sonogashira, Heck, Suzuki, and Stille reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org For instance, the double Stille coupling of 2,3-dichloropyrazine with stannylated terpyridine has been employed to create a hybrid pyrazine–terpyridine ligand for self-assembled transition metal complexes. rsc.org
Furthermore, direct arylation via C-H activation represents a more recent strategy for functionalizing the pyrazine ring. An example of this is the palladium-catalyzed C-H/C-H cross-coupling of a protected indole with pyrazine N-oxide, a key step in the total synthesis of the marine alkaloid dragmacidin D. mdpi.com The use of N-oxide intermediates is a strategic approach to activate the pyrazine ring for selective functionalization. mdpi.com
The versatility of pyrazine derivatives is also evident in their use for the synthesis of wasp pheromones, such as 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, demonstrating their utility in constructing natural product analogs. mdpi.com The synthesis of pyrazine-containing natural products and their hybrids with other bioactive molecules, like paeonol and piperlongumine, highlights the importance of the pyrazine core in medicinal chemistry. nih.gov
Pyrazine-Based Ligands in Coordination Chemistry and Catalysis
The pyrazine nucleus, with its two nitrogen atoms, is a fundamental building block for designing a wide array of ligands for coordination chemistry and catalysis. acs.org Pyrazine-based ligands are attractive due to their ability to act as bridging ligands between metal centers, facilitating the formation of polynuclear complexes and coordination polymers. The electronic properties of the pyrazine ring, being more π-acidic than pyridine, can significantly influence the properties of the resulting metal complexes. acs.org
A variety of pyrazine-containing ligands have been synthesized, including those with pincer-type architectures (PNP ligands) where the pyrazine core bears phosphine functionalities. acs.org These ligands have been explored in the context of activating small molecules like CO2. acs.org Additionally, bis(imino)pyrazine (PPzDI) ligands have been developed, which are redox-active and can be functionalized at the non-ligated nitrogen atom, affecting the redox properties of the metal complexes. acs.org
| Ligand Type | Metal Center(s) | Application | Reference |
| Pyrazine-based PNP Pincer | Fe, Ir | CO2 Hydrogenation | acs.org |
| Bis(imino)pyrazine (PPzDI) | Fe | Redox Chemistry | acs.org |
| Pyrazine-terpyridine hybrid | Transition metals | Self-assembly | rsc.org |
| 2-Pyrazinecarboxylic acid | Fe(II), Ag(I) | Lewis Acid Catalysis | acs.org |
Design and Synthesis of Novel Metal-Organic Frameworks (MOFs) with Pyrazine Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Pyrazine and its derivatives are excellent candidates for use as linkers in MOFs due to their rigidity and the ability of their nitrogen atoms to coordinate with metal centers, often leading to robust and porous structures.
The synthesis of pyrazine-based MOFs typically involves the reaction of a metal salt with a pyrazine-containing organic ligand under solvothermal conditions. The choice of the metal and the functional groups on the pyrazine linker can be tailored to control the dimensionality and properties of the resulting framework. For example, a three-dimensional MOF with heterometallic [Fe-Ag] building units has been synthesized using 2-pyrazinecarboxylic acid as the linker. acs.org This MOF exhibits a large window size and shows size-selective Lewis acid catalysis. acs.org
In another example, three-dimensional MOFs based on Co(II) and 2,2′-bithiophen-5,5′-dicarboxylate have been synthesized where pyrazine acts as an auxiliary bridging ligand, connecting trinuclear cobalt carboxylate building blocks. nih.gov The incorporation of the pyrazine linker influences the magnetic properties of the material. nih.gov The development of two-dimensional conjugated MOFs using pyrazine-based ligands has also been reported, with applications in energy storage. chinesechemsoc.org
Applications in Homogeneous and Heterogeneous Catalysis
Pyrazine-based ligands and the coordination complexes they form have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the electronic properties of the pyrazine ligand can be tuned to influence the catalytic activity of the metal center. For instance, iron complexes with pyrazine-based pincer ligands have been shown to be active in the hydrogenation of CO2. acs.org
The replacement of noble metal catalysts with those based on more abundant and less toxic metals is a significant area of research. In this context, manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of 2-amino alcohols to produce 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts. nih.gov
In heterogeneous catalysis, pyrazine-based MOFs can serve as catalysts themselves or as supports for catalytic species. The porous nature of these materials allows for the diffusion of substrates and products, while the metal nodes or functionalized linkers can act as active sites. For example, a pyrazine-based MOF containing Fe(II) and Ag(I) has demonstrated size-selective Lewis acid catalysis. acs.org Furthermore, pyrazine-based iron MOFs have been investigated for their ability to generate hydroxyl radicals in Fenton-like processes for environmental remediation. dntb.gov.ua
Integration into Advanced Materials
Pyrazine-functionalized molecules are increasingly being integrated into advanced materials due to their unique electronic and photophysical properties. The electron-withdrawing nature of the pyrazine ring makes it a valuable component in materials designed for optoelectronic applications. rsc.org
Electronic Transport and Optical Tunability in Pyrazine-Functionalized Materials
The incorporation of pyrazine units into π-conjugated systems can significantly impact their electronic properties, such as electron affinity and charge transport characteristics. Pyrazine-based materials are often n-type semiconductors, meaning they conduct electrons. The electron mobility in these materials can be tuned by modifying the molecular structure, for instance, by creating fused-ring pyrazine derivatives. acs.org Larger pyrazine cores can lead to lower LUMO levels, more ordered thin-film morphology, and consequently, higher electron mobilities in organic field-effect transistors (OFETs). acs.org
The optical properties of pyrazine-functionalized materials are also highly tunable. The presence of the pyrazine ring can lead to intramolecular charge transfer (ICT) phenomena, which influences the absorption and emission spectra of the molecules. mdpi.com By strategically selecting electron-donating groups to attach to the pyrazine core, the color of the emitted light can be controlled. acs.org
Two-dimensional covalent organic frameworks (COFs) with pyrazine linkages are an emerging class of electroactive materials. nih.gov These materials can exhibit high charge carrier mobilities and have been investigated for their anisotropic charge transport properties. nih.gov
| Material Type | Key Property | Application | Reference |
| Fused-ring pyrazine derivatives | n-type semiconductivity | Organic Field-Effect Transistors (OFETs) | acs.org |
| Pyrazine-linked 2D COFs | High charge carrier mobility | (Opto)electronics | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Tunable HOMO/LUMO levels | Organic Solar Cells | nbuv.gov.ua |
Future Research Directions and Emerging Paradigms for Triethylpyrazine Studies
Integration of Artificial Intelligence and Machine Learning in Pyrazine (B50134) Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of pyrazines, including triethylpyrazine. These computational tools offer powerful capabilities for predicting molecular properties, optimizing synthetic routes, and analyzing complex datasets. By leveraging AI and ML, researchers can accelerate the pace of discovery and gain deeper insights into the behavior of these compounds.
Table 1: Application of AI/ML Models in Chemical Research
| Model Type | Application in Pyrazine Research | Potential Impact on this compound Studies |
|---|---|---|
| Graph Neural Networks (GNNs) | Prediction of molecular properties (e.g., taste, aroma) | Faster screening of this compound derivatives with desired sensory profiles. |
| Transformer-based Models | Retrosynthesis planning and reaction outcome prediction | Design of novel, efficient, and sustainable synthetic routes to this compound. |
| Supervised Learning (e.g., Random Forest) | Classification and quantification of pyrazines in complex samples | Improved quality control in food and beverage products containing this compound. |
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research will increasingly focus on the development of novel and sustainable methods for the synthesis of this compound. Traditional chemical syntheses often involve harsh conditions and the use of hazardous reagents. Green chemistry principles are driving the exploration of more environmentally friendly and efficient alternatives.
Table 2: Comparison of Synthetic Methodologies for Pyrazines
| Methodology | Key Features | Advantages for this compound Synthesis |
|---|---|---|
| Traditional Chemical Synthesis | Often requires high temperatures and pressures; may use hazardous reagents. | Established methods with well-understood reaction mechanisms. |
| Biocatalytic Synthesis | Utilizes enzymes or microorganisms as catalysts; operates under mild conditions. | High selectivity, reduced environmental impact, potential for using renewable feedstocks. |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, and lower production costs. researchgate.netresearchgate.net |
| Green Chemistry Approaches | Employs environmentally benign solvents, catalysts, and reagents. | Minimizes the environmental footprint of this compound production. |
Deeper Understanding of Molecular Interactions in Complex Biological Systems
A deeper understanding of how this compound interacts with biological systems at the molecular level is a crucial area for future research. This knowledge is essential for applications in the food, beverage, and pharmaceutical industries. Advanced analytical and computational techniques are enabling researchers to probe these interactions with unprecedented detail.
Studies have begun to elucidate the interactions of alkylpyrazines with olfactory receptors, which are responsible for the perception of their characteristic aromas. nih.govchemcom.be For example, specific human olfactory receptors, such as OR5K1, have been identified as responding to certain pyrazine odorants. nih.govresearchgate.net Understanding the structure-activity relationships that govern these interactions can aid in the design of new flavor and fragrance compounds. Additionally, research into the binding of pyrazines to proteins, such as human serum albumin, can provide insights into their pharmacokinetic properties and potential biological effects. researchgate.net Computational methods like molecular docking and molecular dynamics simulations are powerful tools for modeling these interactions and predicting the binding affinities of this compound with target proteins. researchgate.net
Table 3: Molecular Interactions of Alkylpyrazines in Biological Systems
| Biological Target | Method of Study | Key Findings and Implications for this compound |
|---|---|---|
| Olfactory Receptors (e.g., OR5K1, OR2AG1) | Cell-based luminescence assays, SAR studies | Identification of key structural features of pyrazines required for receptor activation; potential to predict the odor profile of this compound. nih.govchemcom.beresearchgate.net |
| Human Serum Albumin (HSA) | Multispectral methods, molecular dynamics simulations | Elucidation of binding mechanisms and conformational changes in HSA upon pyrazine binding; insights into the transport and bioavailability of this compound. researchgate.net |
| Membrane Proteins (e.g., G-protein) | In vitro antimicrobial assays | High hydrophobicity and small size of some alkylpyrazines allow them to interact with membrane proteins, potentially leading to antimicrobial effects. mdpi.com |
Advanced Environmental Remediation Strategies Based on Pyrazine Degradation
With the increasing use of pyrazines in various industries, it is important to develop effective strategies for their removal from the environment. Future research will focus on advanced remediation technologies that can efficiently degrade this compound and other pyrazine derivatives in soil and water.
Biodegradation using microorganisms is a promising and environmentally friendly approach for the remediation of pyrazine-contaminated sites. nih.govresearchgate.net Bacteria have been isolated that can utilize pyrazines as a source of carbon and nitrogen, breaking them down into less harmful substances. nih.govresearchgate.net However, the microbial degradation of pyrazines is not yet fully understood, and further research is needed to identify more efficient microbial strains and to elucidate the degradation pathways. researchgate.net Advanced oxidation processes (AOPs), such as photocatalysis and Fenton-like reactions, represent another powerful tool for the degradation of persistent organic pollutants. researchgate.netnih.govsemanticscholar.orgscielo.breeer.orgnih.gov These technologies generate highly reactive species, such as hydroxyl radicals, that can effectively break down the pyrazine ring structure. nih.gov
Table 4: Environmental Remediation Strategies for Pyrazine Compounds
| Remediation Strategy | Mechanism of Action | Potential for this compound Degradation |
|---|---|---|
| Microbial Degradation | Bacteria utilize pyrazines as a source of carbon and nitrogen, leading to their mineralization. researchgate.net | A sustainable and cost-effective method for removing this compound from contaminated soil and water. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) that chemically degrade the pyrazine ring. researchgate.netsemanticscholar.org | Effective for the rapid and complete degradation of this compound, particularly in wastewater treatment. |
| Photocatalysis | Use of semiconductor materials to generate reactive oxygen species upon light irradiation for degradation. nih.gov | A green and sustainable technology that can utilize sunlight as an energy source for this compound removal. |
Discovery of New Applications in Materials Science and Chemical Technologies
The unique electronic and structural properties of the pyrazine ring make it an attractive building block for the development of new materials and chemical technologies. Future research is expected to uncover novel applications for this compound and other pyrazine derivatives in these emerging fields.
Pyrazine-based materials are showing considerable promise in the field of optoelectronics. rsc.org Their favorable charge transfer properties make them suitable for use in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The incorporation of pyrazine units into polymer structures can also be used to create conductive polymers with tailored electronic properties. pipzine-chem.com In the area of porous materials, pyrazines can act as ligands to form metal-organic frameworks (MOFs). pipzine-chem.comnih.gov These materials have high surface areas and tunable pore sizes, making them ideal for applications such as gas storage and separation. pipzine-chem.comnih.gov
Table 5: Emerging Applications of Pyrazine Derivatives
| Application Area | Role of Pyrazine Moiety | Potential Application of this compound |
|---|---|---|
| Optoelectronics | Acts as an electron-accepting unit in π-conjugated materials. rsc.org | Development of new organic semiconductors for solar cells and LEDs. |
| Conductive Polymers | Modifies the electronic properties of the polymer backbone. pipzine-chem.com | Creation of novel materials for battery electrodes and electronic devices. |
| Metal-Organic Frameworks (MOFs) | Serves as a ligand to connect metal ions, forming a porous framework. pipzine-chem.comnih.gov | Design of functional materials for carbon capture and gas separation. |
| Chemical Sensors | The pyrazine ring can interact with specific analytes, leading to a detectable signal. | Fabrication of sensors for the detection of various chemical species. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
